D-ミオイノシトール-1,4,6-トリリン酸ナトリウム塩

説明

D-myo-Inositol-1,4,6-phosphate (Ins(1,4,6)-P3) is a member of the inositol phosphate (InsP) family that play critical roles as small, soluble second messengers in the transmission of cellular signals. The most studied InsP, Ins(1,4,5)-P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate. Binding of Ins(1,4,5)-P3 to its receptor on the endoplasmic reticulum results in opening of the calcium channels and an increase in intracellular calcium. Ins(1,4,6)-P3 (tested as the meso compound) is 9-fold less potent than Ins(1,4,5)-P3 at initiating Ca2+ release when injected into Xenopus oocytes.

科学的研究の応用

Role in Cellular Signaling

D-myo-Inositol-1,4,6-triphosphate acts as a second messenger in various signaling pathways. It is synthesized from phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C and plays a crucial role in the following processes:

- Calcium Mobilization : IP3 binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium concentration is vital for various cellular functions, including muscle contraction and neurotransmitter release .

- Signal Amplification : The signaling cascade initiated by IP3 can amplify the original signal, resulting in a more significant biological response. This amplification is critical in processes such as cell growth and differentiation .

Pharmacological Studies

D-myo-Inositol-1,4,6-triphosphate is extensively used in pharmacological research to investigate its effects on various cellular functions. For instance:

- Agonist Studies : Research has demonstrated that compounds like adenophostin A, a potent agonist of IP3 receptors, can enhance the understanding of IP3's role in calcium signaling pathways . This has implications for developing drugs targeting diseases linked to calcium dysregulation.

- Disease Models : Studies utilizing IP3 have been instrumental in modeling diseases such as cancer and neurodegenerative disorders. For example, alterations in IP3 signaling have been implicated in cancer cell proliferation and survival .

Biochemical Assays

D-myo-Inositol-1,4,6-triphosphate is frequently employed in biochemical assays to measure calcium release and other cellular responses:

- Calcium Release Assays : Researchers utilize IP3 to stimulate calcium release from cell membranes in vitro, allowing for the assessment of receptor activity and intracellular signaling pathways .

- Protein Interaction Studies : The interaction between IP3 and various proteins involved in signaling pathways can be studied using affinity assays to elucidate their roles in cellular processes .

Cancer Research

A study highlighted the role of D-myo-Inositol-1,4,6-triphosphate in breast cancer cells. Researchers found that increased levels of IP3 were associated with enhanced cell proliferation and survival rates. Targeting the IP3 signaling pathway could provide therapeutic avenues for inhibiting tumor growth .

Neurobiology

In neurobiology, D-myo-Inositol-1,4,6-triphosphate has been shown to influence synaptic plasticity and memory formation. Experiments demonstrated that manipulating IP3 levels altered synaptic strength in hippocampal neurons, suggesting its potential role in learning and memory processes .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cellular Signaling | Mobilizes calcium ions; amplifies signals | Essential for muscle contraction and neurotransmission |

| Pharmacological Studies | Investigates effects on cellular functions | Agonists enhance understanding of calcium dysregulation |

| Biochemical Assays | Measures cellular responses to IP3 | Used for calcium release assays |

| Cancer Research | Implicated in tumor growth | Targeting IP3 pathways may inhibit cancer proliferation |

| Neurobiology | Influences synaptic plasticity | Alters synaptic strength related to memory formation |

作用機序

Target of Action

The primary target of D-myo-Inositol-1,4,6-triphosphate, sodium salt is the Inositol 1,4,5-trisphosphate receptor . This receptor contains a calcium channel domain . The compound binds to this receptor and plays a crucial role in intracellular calcium signaling .

Mode of Action

D-myo-Inositol-1,4,6-triphosphate, sodium salt interacts with its target by binding to the Inositol 1,4,5-trisphosphate receptor . This binding results in the opening of the calcium channels .

Biochemical Pathways

The compound is involved in the phospholipase C (PLC) signaling pathway . It is produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate . The compound’s action affects the intracellular calcium levels, which in turn can influence various downstream cellular processes .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The binding of D-myo-Inositol-1,4,6-triphosphate, sodium salt to the Inositol 1,4,5-trisphosphate receptor leads to an increase in intracellular calcium . This can have various molecular and cellular effects, depending on the specific cellular context.

Action Environment

The action, efficacy, and stability of D-myo-Inositol-1,4,6-triphosphate, sodium salt can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments.

生化学分析

Biochemical Properties

D-myo-Inositol-1,4,6-triphosphate, sodium salt, is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, playing a crucial role in cellular signaling pathways. One of its primary interactions is with phospholipase C, which hydrolyzes phosphatidylinositol-4,5-bisphosphate to produce inositol triphosphates and diacylglycerol. D-myo-Inositol-1,4,6-triphosphate, sodium salt, acts as a second messenger, facilitating the release of calcium ions from intracellular stores .

Cellular Effects

D-myo-Inositol-1,4,6-triphosphate, sodium salt, influences various cellular processes. It plays a significant role in cell signaling pathways, particularly in the mobilization of calcium ions. This compound binds to its receptor on the endoplasmic reticulum, leading to the opening of calcium channels and an increase in intracellular calcium levels . This rise in calcium concentration can affect gene expression, cellular metabolism, and other cellular functions.

Molecular Mechanism

The molecular mechanism of D-myo-Inositol-1,4,6-triphosphate, sodium salt, involves its role as a second messenger. Upon binding to its receptor on the endoplasmic reticulum, it triggers the release of calcium ions into the cytoplasm. This increase in calcium concentration activates various calcium-dependent enzymes and proteins, leading to changes in cellular activities. The binding interactions with biomolecules and the subsequent enzyme activation or inhibition are crucial for its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-myo-Inositol-1,4,6-triphosphate, sodium salt, can change over time. The stability and degradation of this compound are essential factors to consider. It has been observed that D-myo-Inositol-1,4,6-triphosphate, sodium salt, remains stable when stored at -20°C and can be reconstituted for use in experiments . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, showing consistent results in calcium mobilization and signaling pathways.

Dosage Effects in Animal Models

The effects of D-myo-Inositol-1,4,6-triphosphate, sodium salt, vary with different dosages in animal models. At lower doses, it effectively mobilizes calcium ions without causing adverse effects. At higher doses, there may be toxic or adverse effects, including disruptions in cellular signaling and metabolism . It is crucial to determine the optimal dosage to achieve the desired effects without causing harm.

Metabolic Pathways

D-myo-Inositol-1,4,6-triphosphate, sodium salt, is involved in metabolic pathways related to inositol phosphates. It interacts with enzymes such as phospholipase C, which hydrolyzes phosphatidylinositol-4,5-bisphosphate to produce inositol triphosphates. This interaction is vital for the regulation of calcium levels and other cellular processes .

Transport and Distribution

Within cells and tissues, D-myo-Inositol-1,4,6-triphosphate, sodium salt, is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target areas, facilitating its role in cellular signaling .

Subcellular Localization

D-myo-Inositol-1,4,6-triphosphate, sodium salt, is primarily localized in the endoplasmic reticulum, where it binds to its receptor to initiate calcium release. This subcellular localization is crucial for its function as a second messenger in calcium signaling pathways . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its activity and function.

生物活性

D-myo-Inositol-1,4,6-triphosphate, sodium salt (Ins(1,4,6)P3) is a vital member of the inositol phosphate family, recognized for its significant role in various cellular signaling pathways. This compound is primarily involved in calcium mobilization, which is critical for numerous physiological processes such as cell proliferation, differentiation, and apoptosis. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₆H₁₂O₁₂P₃Na

- Molecular Weight : Approximately 246.1 g/mol

- CAS Number : 157380-18-2

D-myo-Inositol-1,4,6-triphosphate functions as a second messenger in cellular signaling. Its primary mechanism involves:

- Calcium Mobilization : Upon activation of specific receptors on the cell surface (e.g., G-protein coupled receptors), Ins(1,4,6)P3 is synthesized from phosphatidylinositol 4,5-bisphosphate (PIP2) via phospholipase C.

- Binding to Receptors : Ins(1,4,6)P3 binds to Ins(1,4,5)P3 receptors (IP3Rs) located on the endoplasmic reticulum (ER), leading to the opening of calcium channels.

- Release of Calcium Ions : This binding triggers the release of calcium ions into the cytoplasm, which acts as a secondary messenger influencing various cellular responses such as muscle contraction and neurotransmitter release .

Biological Activities

The biological activities of D-myo-Inositol-1,4,6-triphosphate include:

- Cell Proliferation : Ins(1,4,6)P3 plays a role in promoting cell growth and division by modulating intracellular calcium levels.

- Gene Expression Regulation : It influences transcription factors that regulate gene expression in response to extracellular signals.

- Apoptosis : Ins(1,4,6)P3 is involved in apoptotic signaling pathways by regulating calcium levels that can activate apoptotic enzymes .

Comparative Analysis with Other Inositol Phosphates

| Compound Name | Structure Similarity | Key Functions |

|---|---|---|

| D-myo-Inositol-1,4,5-trisphosphate | Similar backbone | Calcium mobilization; neurotransmitter release |

| D-myo-Inositol-1-phosphate | Less phosphorylated | Intermediate in signaling pathways |

| D-myo-Inositol-3-phosphate | Different position | Involved in insulin signaling |

D-myo-Inositol-1,4,6-triphosphate exhibits unique properties compared to its analogs due to its specific role in mediating distinct cellular responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of D-myo-Inositol-1,4,6-triphosphate:

- Calcium Signaling Pathways : A study demonstrated that Ins(1,4,6)P3 effectively mobilizes calcium from ER stores and plays a crucial role in cellular responses to hormonal signals .

- Role in Cancer : Research indicates that Ins(1,4,6)P3 may have implications in cancer biology by regulating apoptosis and cell proliferation pathways. Elevated levels of this compound have been associated with enhanced tumor growth .

- Neurotransmitter Release : Another study highlighted the importance of Ins(1,4,6)P3 in synaptic transmission by facilitating neurotransmitter release through calcium influx .

特性

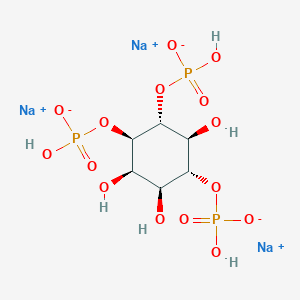

IUPAC Name |

trisodium;[(1R,2R,3S,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3-,4+,5+,6+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCVTWVBDIPWPZ-PNURKVFDSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Na3O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。